Metformin icosapent is a compound that combines metformin, a widely used medication for type 2 diabetes, with icosapent ethyl, an ester of eicosapentaenoic acid known for its lipid-lowering properties. This combination aims to enhance the therapeutic effects of both components, particularly in managing blood glucose levels and improving cardiovascular health.
The synthesis of metformin icosapent typically involves the esterification of metformin with eicosapentaenoic acid or its derivatives.
Metformin has the chemical formula with a molecular weight of approximately 129.16 g/mol. Its structure features two guanidine groups connected by a dimethyl chain.
Icosapent ethyl has the chemical formula with a molecular weight of about 302.45 g/mol. Its structure includes five double bonds, classifying it as a polyunsaturated fatty acid.
The molecular structure of metformin icosapent can be represented as follows:
The primary chemical reaction involving metformin icosapent is its metabolic conversion in the body:
The mechanism of action for metformin involves several pathways:
Icosapent ethyl contributes by reducing triglyceride levels through its action on peroxisome proliferator-activated receptors (PPARs), enhancing lipid metabolism and potentially providing cardiovascular benefits.
The pharmacokinetics of metformin indicate that it reaches peak plasma concentrations within approximately 2-3 hours post-administration, while i.e., peak plasma levels for eicosapentaenoic acid occur later due to its fatty acid nature.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: